molecular formula C24H21F3N4O4 B2857356 ethyl 2-{[2-(1H-indol-3-ylmethylene)hydrazino]carbonyl}-3-{[3-(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylate CAS No. 321385-57-3

ethyl 2-{[2-(1H-indol-3-ylmethylene)hydrazino]carbonyl}-3-{[3-(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylate

Cat. No.: B2857356
CAS No.: 321385-57-3
M. Wt: 486.451
InChI Key: DWIBABBXSRBGGR-ULPWCQAASA-N
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Description

Ethyl 2-{[2-(1H-indol-3-ylmethylene)hydrazino]carbonyl}-3-{[3-(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylate is a chemical compound with the molecular formula C24H21F3N4O4 and a molecular weight of 486.44 . It is also known by its CAS number: 321385-57-3 .


Physical And Chemical Properties Analysis

This compound’s physical and chemical properties such as melting point, boiling point, and density are not specified in the search results . These properties can be determined through laboratory testing or referenced in specialized chemical databases.

Scientific Research Applications

Polymerization Catalysis

Catalysis by Neutral Ni(II) Complexes : Research on ethylene polymerizations catalyzed by neutral Ni(II) catalysts derived from bulky anilinotropone ligands has shown that these complexes can produce branched polyethylenes with significant branching and molecular weights. The study explores the mechanistic aspects of these polymerizations, highlighting the effects of various substituents on catalyst activity and polymer properties (Jenkins & Brookhart, 2004).

Hydrohydrazination and Fischer Indole Cyclization

Titanium-Catalyzed Hydrohydrazination : A new titanium catalyst for the hydrohydrazination of alkynes with monosubstituted hydrazines has been developed, enabling the synthesis of NH-indoles and various heterocycles through one-pot procedures. This method provides a route for creating structurally diverse indole derivatives (Banerjee, Barnea, & Odom, 2008).

Plant Hormone Precursor Studies

1-Aminocyclopropane-1-carboxylic Acid (ACC) in Plants : ACC, a precursor to the plant hormone ethylene, has been shown to play roles beyond ethylene production, including conjugation to various derivatives and metabolism by bacteria with ACC-deaminase, which can favor plant growth and lower stress susceptibility. This highlights the complex interplay between ACC and ethylene in plant biology (Van de Poel & Van Der Straeten, 2014).

Antimicrobial and Antioxidant Studies

Synthesis of Cyclopropane Derivatives for Biological Evaluation : Research on ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and their derivatives has shown significant antimicrobial and antioxidant activities. These findings suggest the potential for developing new therapeutic agents based on cyclopropane derivatives (Raghavendra et al., 2016).

Properties

IUPAC Name

ethyl 2-[[(Z)-1H-indol-3-ylmethylideneamino]carbamoyl]-3-[[3-(trifluoromethyl)phenyl]carbamoyl]cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21F3N4O4/c1-2-35-23(34)20-18(21(32)30-15-7-5-6-14(10-15)24(25,26)27)19(20)22(33)31-29-12-13-11-28-17-9-4-3-8-16(13)17/h3-12,18-20,28H,2H2,1H3,(H,30,32)(H,31,33)/b29-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWIBABBXSRBGGR-ULPWCQAASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(C1C(=O)NN=CC2=CNC3=CC=CC=C32)C(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1C(C1C(=O)N/N=C\C2=CNC3=CC=CC=C32)C(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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